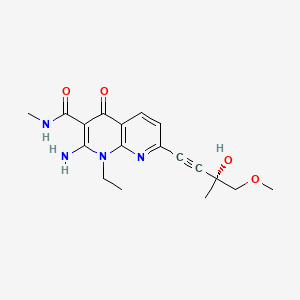

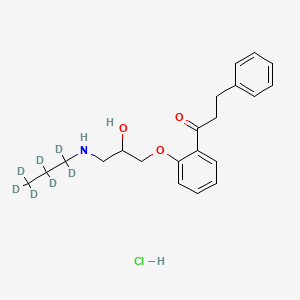

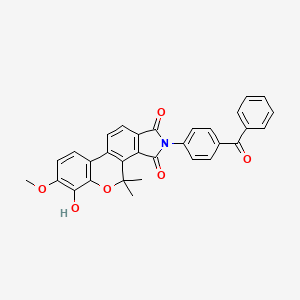

(R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Overview

Description

SAR131675 is a potent and selective inhibitor of vascular endothelial growth factor receptor 3 (VEGFR3). This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and anti-angiogenesis research. VEGFR3 plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels, making SAR131675 a valuable tool in studying and potentially treating diseases involving abnormal lymphatic vessel growth .

Scientific Research Applications

SAR131675 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

Biology: Investigates the role of VEGFR3 in lymphangiogenesis and its implications in various diseases.

Medicine: Explores potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and metastasis by targeting lymphatic vessels.

Industry: Utilized in the development of new drugs and therapeutic agents targeting VEGFR3

Mechanism of Action

Target of Action

The primary target of this compound, also known as SAR131675, is the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) . VEGFR-3 is a tyrosine kinase receptor recognized and activated by VEGFC and VEGFD, commonly expressed in malignant and tumor-infiltrating stromal cells .

Mode of Action

SAR131675 acts as a potent and selective inhibitor of VEGFR-3 . It inhibits VEGFR-3 tyrosine kinase activity and VEGFR-3 autophosphorylation in cells . It dose-dependently inhibits the proliferation of primary human lymphatic cells, induced by the VEGFR-3 ligands VEGFC and VEGFD .

Biochemical Pathways

The inhibition of VEGFR-3 by SAR131675 effectively suppresses the VEGF-CS-induced phosphorylation of VEGFR-3 and its downstream effectors, including activated ERK1/2 and AKT in ovarian cancer cells . This indicates that SAR131675 may act through the VEGFR-3/ERK1/2/AKT pathway .

Result of Action

The result of SAR131675’s action is significant antitumoral and antimetastatic activities in vivo through the inhibition of lymphangiogenesis and Tumor-Associated Macrophages (TAM) invasion . It significantly reduces lymph node invasion and lung metastasis, showing its antilymphangiogenic activity in vivo . Moreover, it significantly reduces TAM infiltration and aggregation in tumors .

Action Environment

The action of SAR131675 can be influenced by the tissue environment. For instance, in a murine lupus nephritis model, the inhibition of VEGFR3 by SAR131675 decreases inflammation and lymphangiogenesis, which are regulated by the tissue environment . Furthermore, the expression of VEGFR-3 on TAMs, which play an important role in tumor growth and metastasis, has been described, indicating that the tumor microenvironment can influence the action of SAR131675 .

Biochemical Analysis

Biochemical Properties

SAR131675 plays a crucial role in biochemical reactions by inhibiting the activity of VEGFR-3, a tyrosine kinase receptor. This inhibition is achieved through the binding of SAR131675 to the ATP-binding site of VEGFR-3, thereby preventing its autophosphorylation and subsequent activation. SAR131675 has been shown to selectively inhibit VEGFR-3 with an IC50 value of approximately 23 nM, while exhibiting moderate activity against VEGFR-2 . The compound does not exhibit significant antiproliferative activity on a panel of 30 tumor and primary cells, indicating its high specificity .

Cellular Effects

SAR131675 exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of primary human lymphatic endothelial cells induced by VEGFR-3 ligands, VEGFC and VEGFD, with an IC50 of about 20 nM . Additionally, SAR131675 reduces tumor-associated macrophage infiltration and aggregation in tumors, thereby modulating the immune response within the tumor microenvironment . The compound also influences cell signaling pathways, particularly those involved in angiogenesis and lymphangiogenesis, leading to reduced tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of SAR131675 involves the inhibition of VEGFR-3 tyrosine kinase activity. By binding to the ATP-binding site of VEGFR-3, SAR131675 prevents the receptor’s autophosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the ERK1/2 and AKT pathways, which are critical for cell proliferation, survival, and migration . The selective inhibition of VEGFR-3 by SAR131675 also reduces the phosphorylation of its downstream effectors, thereby impeding angiogenesis and lymphangiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SAR131675 have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting VEGFR-3 over extended periods. In in vivo studies, SAR131675 significantly reduced lymph node invasion and lung metastasis in treated mice . The long-term effects of SAR131675 on cellular function include the sustained inhibition of lymphangiogenesis and tumor growth, as well as the modulation of the immune response within the tumor microenvironment .

Dosage Effects in Animal Models

The effects of SAR131675 vary with different dosages in animal models. In mice, SAR131675 was well tolerated and exhibited potent antitumoral effects at various dosages. For instance, at a dosage of 100 mg/kg, SAR131675 significantly reduced the osteopontin content in lymph nodes and decreased the number of macroscopic lung metastases .

Metabolic Pathways

SAR131675 is involved in metabolic pathways that include its interaction with VEGFR-3. The compound inhibits the phosphorylation of VEGFR-3 and its downstream effectors, thereby disrupting the signaling pathways involved in angiogenesis and lymphangiogenesis . The metabolic pathways of SAR131675 also involve its interaction with other enzymes and cofactors that regulate cell proliferation and survival .

Transport and Distribution

SAR131675 is transported and distributed within cells and tissues through its interaction with VEGFR-3. The compound’s selective inhibition of VEGFR-3 allows for its targeted distribution to areas with high VEGFR-3 expression, such as tumor tissues . SAR131675’s localization and accumulation within these tissues contribute to its therapeutic efficacy in inhibiting tumor growth and metastasis .

Subcellular Localization

The subcellular localization of SAR131675 is primarily associated with its binding to VEGFR-3 on the cell membrane. This interaction facilitates the inhibition of VEGFR-3 autophosphorylation and activation, thereby disrupting downstream signaling pathways . The compound’s activity and function are influenced by its localization to specific cellular compartments, which is critical for its therapeutic effects in inhibiting angiogenesis and lymphangiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAR131675 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the formation of a core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. For instance, the use of palladium-catalyzed coupling reactions is often employed to form carbon-carbon bonds in the core structure .

Industrial Production Methods

Industrial production of SAR131675 follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and continuous flow systems to ensure consistent quality and scalability. The process is optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

SAR131675 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: Used to convert specific functional groups to more reactive forms.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of SAR131675 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Axitinib: Another VEGFR inhibitor with broader activity against VEGFR1, VEGFR2, and VEGFR3.

Cabozantinib: Inhibits multiple tyrosine kinases, including VEGFR2 and MET.

Nintedanib: Targets VEGFR1, VEGFR2, and VEGFR3, as well as other receptors like FGFR and PDGFR.

Uniqueness of SAR131675

SAR131675 is unique due to its high selectivity for VEGFR3, with minimal activity against VEGFR1 and VEGFR2. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent specifically targeting lymphangiogenesis .

Properties

IUPAC Name |

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

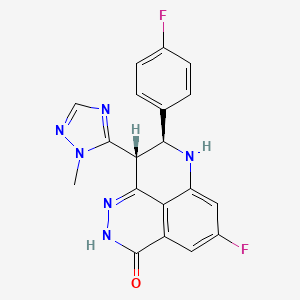

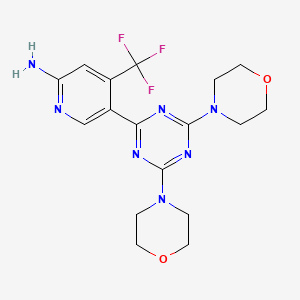

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)

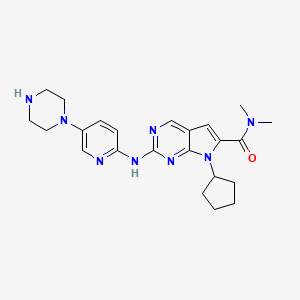

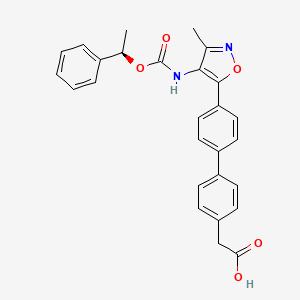

![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)

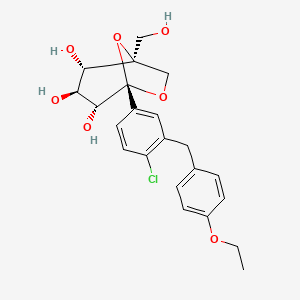

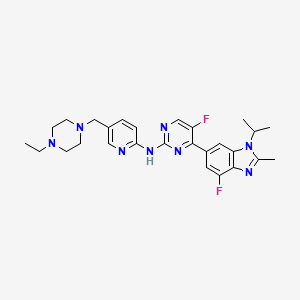

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)